Triethylhexadecylammonium bromide

Description

Significance of Long-Chain Quaternary Ammonium (B1175870) Bromides in Chemical Science

Long-chain quaternary ammonium bromides are a significant subgroup of QACs where at least one of the alkyl groups attached to the nitrogen atom is a long hydrocarbon chain. The length of this alkyl chain has a profound impact on the compound's physicochemical properties and, consequently, its applications. nih.gov The increased hydrophobicity imparted by the long chain enhances the surfactant properties, leading to a lower critical micelle concentration (CMC), the concentration at which micelles begin to form. mdpi.com

The significance of these long-chain variants in chemical science is multifaceted:

Enhanced Surfactant Properties: The presence of a long alkyl chain makes these compounds highly effective surfactants, utilized in detergents, emulsifiers, and as dispersing agents. nih.gov Their ability to reduce surface and interfacial tension is crucial in various chemical formulations and processes.

Template for Nanomaterial Synthesis: Long-chain QACs, such as cetyltrimethylammonium bromide (CTAB), are widely used as templates or structure-directing agents in the synthesis of mesoporous materials and nanoparticles with controlled size and shape. acs.orgatamanchemicals.comnih.gov The organized structure of their micelles guides the formation of the inorganic material.

Biological and Biomedical Research: The interaction of long-chain QACs with biological membranes is a subject of intense study. Their ability to disrupt cell membranes leads to their use as antiseptics and in drug delivery systems. acs.org For instance, they are a key component in buffers for DNA extraction, where they help to lyse cells and remove unwanted polysaccharides. wikipedia.orgatamanchemicals.com

Phase-Transfer Catalysis: These compounds can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. acs.org This is particularly useful in organic synthesis.

Environmental Applications: The surfactant properties of long-chain QACs are being explored for environmental remediation, such as the removal of pollutants from water systems by enhancing their adsorption onto solid substrates.

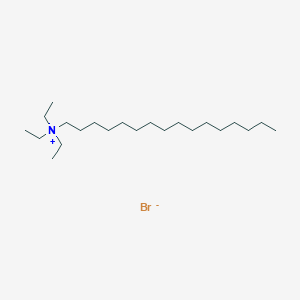

General Overview of Triethylhexadecylammonium Bromide (Cetyltriethylammonium Bromide) as a Model Compound

Triethylhexadecylammonium bromide, also known as cetyltriethylammonium bromide, is a quaternary ammonium salt with the chemical formula C₂₂H₄₈BrN. chembk.com It serves as an important model compound for studying the behavior of long-chain quaternary ammonium bromides. Its structure consists of a central nitrogen atom bonded to a long hexadecyl (cetyl) chain, three ethyl groups, and a bromide counter-ion.

This compound exhibits the characteristic properties of a cationic surfactant, including the ability to form micelles in aqueous solutions. Its surfactant properties make it useful in various applications, including as a component in detergents and emulsifiers. In research, it has been investigated for its potential role in microemulsion systems for catalyzing chemical reactions and in environmental remediation for the removal of organic pollutants. The study of its interactions with other molecules and its self-assembly behavior provides valuable insights into the fundamental principles of colloid and surface chemistry.

Below are some of the key physical and chemical properties of Triethylhexadecylammonium bromide:

| Property | Value |

| CAS Number | 13316-70-6 |

| Molecular Formula | C₂₂H₄₈BrN |

| Molar Mass | 406.527 g/mol |

Data sourced from reference chembk.com

Interactive Data Table:

Click to view detailed research findings on related compounds

| Compound | Critical Micelle Concentration (CMC) | Aggregation Number | Notes |

| Cetyltrimethylammonium bromide (CTAB) | ~1 mM | 75-120 (average ~95) at 303 K | A closely related and extensively studied long-chain QAB. The CMC and aggregation number can vary with the determination method and solution conditions. wikipedia.org |

| Decyltrimethylammonium bromide (C₁₀TAB) | Varies with temperature and co-solutes | Not specified | The CMC increases with the addition of co-solutes like 1,2-propanediol. mdpi.com |

Properties

IUPAC Name |

triethyl(hexadecyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJXPTMEWIVQQM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927985 | |

| Record name | N,N,N-Triethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13316-70-6 | |

| Record name | Cetyltriethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13316-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, cetyldiethylethyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013316706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Preparative Techniques

Established Synthetic Pathways for Triethylhexadecylammonium Bromide and Analogues

The traditional synthesis of triethylhexadecylammonium bromide and similar quaternary ammonium (B1175870) compounds relies on fundamental organic reactions that have been optimized over decades.

Alkylation Reactions for Quaternary Ammonium Compound Synthesis

The most common and direct route to synthesizing quaternary ammonium salts is through the N-alkylation of tertiary amines, a reaction also known as the Menshutkin reaction. wikipedia.orgnih.gov This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on an alkyl halide. nih.gov In the case of triethylhexadecylammonium bromide, this would involve the reaction of triethylamine (B128534) with 1-bromohexadecane (B154569) (also known as cetyl bromide). acs.orggoogle.com

The reaction is typically carried out by heating the tertiary amine and the alkyl halide, sometimes in a solvent. google.com The choice of solvent can influence the reaction rate, with polar solvents often accelerating the process. googleapis.com However, over-alkylation is not a concern in the synthesis of quaternary ammonium salts from tertiary amines, making it a highly effective method. wikipedia.org

The general reaction can be represented as: R₃N + R'X → R₃R'N⁺X⁻

Where:

R₃N is the tertiary amine (e.g., triethylamine)

R'X is the alkyl halide (e.g., 1-bromohexadecane)

R₃R'N⁺X⁻ is the quaternary ammonium salt (e.g., triethylhexadecylammonium bromide)

| Tertiary Amine | Alkyl Halide | Product | Reference |

|---|---|---|---|

| Triethylamine | 1-Bromohexadecane | Triethylhexadecylammonium bromide | acs.orggoogle.com |

| Trimethylamine | Cetyl bromide | Cetyltrimethylammonium bromide (CTAB) | acs.org |

| N-Cetyl piperidine | Methyl iodide | N-cetyl-N-methylpiperidinium iodide | google.com |

| Quinoline | Cetyl bromide | Cetyl quinolinium bromide | google.com |

Bromination and Substitution Reactions in Alkyl Bromide Synthesis

The synthesis of the precursor alkyl halide, 1-bromohexadecane, is a critical step. A common method for its preparation is the bromination of the corresponding alcohol, 1-hexadecanol (B1195841) (cetyl alcohol). chemicalbook.com This can be achieved by reacting the alcohol with a brominating agent such as hydrobromic acid (HBr). guidechem.com Another established method involves the use of phosphorus tribromide (PBr₃).

One documented synthesis involves heating 1-hexadecanol with red phosphorus and then adding bromine dropwise. chemicalbook.com The resulting 1-bromohexadecane is then purified by distillation. chemicalbook.com

Reaction of Quaternary Ammonium Hydroxides with Hydrobromic Acid

An alternative, though less direct, route to forming quaternary ammonium bromides involves the neutralization of a quaternary ammonium hydroxide (B78521) with hydrobromic acid (HBr). webqc.org This acid-base reaction yields the quaternary ammonium bromide and water.

First, the quaternary ammonium hydroxide is prepared. This can be accomplished by treating a quaternary ammonium halide (often the chloride or iodide) with a strong base like silver oxide or through anion exchange resins. libretexts.orgresearchgate.net The resulting quaternary ammonium hydroxide is then reacted with HBr. webqc.org

The general equation for this reaction is: R₄N⁺OH⁻ + HBr → R₄N⁺Br⁻ + H₂O

This method is particularly useful when the desired quaternary ammonium bromide is not easily accessible through direct alkylation or when a specific counterion is needed.

Novel Approaches in Triethylhexadecylammonium Bromide Analogous Synthesis

While traditional methods are robust, modern synthetic chemistry seeks more sustainable and efficient processes. Research into novel synthetic routes for quaternary ammonium salts and their precursors reflects this trend.

Solvent-Free Methodologies Utilizing Organic Templates

A significant advancement in the synthesis of quaternary ammonium salts is the development of solvent-free or "neat" reaction conditions. umich.edudoaj.org These methods often utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating. researchgate.net This approach not only minimizes the use of volatile and often hazardous organic solvents but can also lead to cleaner reactions and simpler purification procedures. researchgate.net

In some cases, the reactants themselves can act as a solvent, or a small amount of a non-volatile organic salt, known as an ionic liquid, can be used as a template or catalyst. umich.edu While not explicitly documented for triethylhexadecylammonium bromide, the synthesis of other quaternary ammonium salts, such as benzothiazolium-based compounds, has been successfully achieved using these solvent-free methods. umich.edudoaj.org

Electrochemical Approaches for Bromide Incorporation

Electrochemical methods are emerging as a powerful tool in organic synthesis, offering a high degree of control and often avoiding harsh reagents. nih.gov In the context of synthesizing precursors for triethylhexadecylammonium bromide, electrochemical approaches can be used for the incorporation of bromide.

For instance, the electrochemical difunctionalization of alkenes with dibromomethane (B42720) in an alcohol solvent can produce β-bromo-α-alkoxyalkanes. organic-chemistry.org While this specific reaction doesn't directly yield 1-bromohexadecane, it demonstrates the potential of electrochemistry to create C-Br bonds.

More relevantly, electrochemical methods have been developed for the cross-coupling of alkyl and aryl bromides. researchgate.net Furthermore, the electroreductive generation of alkyl radicals from alkyl bromides allows for their addition across alkenes, providing a pathway for C-C bond formation and functionalization. nih.gov Recent research has also demonstrated the fast and scalable electrochemical borylation of alkyl halides, including bromides, which can then be converted to other functional groups. organic-chemistry.orgacs.org These advanced electrochemical techniques showcase the potential for developing novel and more sustainable routes to key intermediates like 1-bromohexadecane.

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | - Utilizes microwave irradiation

| - Reduced reaction times

| umich.edudoaj.orgresearchgate.net |

| Electrochemical Bromide Incorporation | - Employs electric current to drive reactions

| - High selectivity and control

| nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org |

Advanced Characterization and Analytical Methodologies for Synthesized Compound

Following the synthesis of Triethylhexadecylammonium bromide, rigorous characterization and analysis are imperative to confirm its molecular structure and assess its purity. Advanced analytical techniques, including spectroscopic and chromatographic methods, provide the necessary tools for this comprehensive evaluation.

Spectroscopic Techniques for Structural Elucidation (e.g., IR)

The synthesis of quaternary ammonium compounds (QACs) like Triethylhexadecylammonium bromide can be confirmed using IR spectrometry. tsijournals.com The analysis involves identifying characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. The key functional groups in Triethylhexadecylammonium bromide are the C-H bonds of the alkyl chains and the C-N bond of the quaternary ammonium group. The C-Br stretch from any unreacted alkyl halide starting material would be expected in the 690-515 cm⁻¹ region. orgchemboulder.com While the quaternary ammonium group itself does not have a strong characteristic absorption, its presence influences the entire spectrum, providing a unique fingerprint for the compound.

Detailed research findings on analogous compounds, such as other alkyl quaternary ammonium halides, provide a basis for interpreting the spectrum of Triethylhexadecylammonium bromide. researchgate.netmendeley.com The characteristic IR absorption bands are summarized in the table below.

Table 1: Characteristic IR Absorption Bands for Triethylhexadecylammonium Bromide

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 2950 - 2850 | C-H | Alkane Stretch |

| 1470 - 1450 | C-H | Alkane Bend |

| 1300 - 1150 | -CH₂-X | C-H Wag (Terminal Alkyl Halide) |

This table is generated based on typical values for the specified functional groups. orgchemboulder.com

Supramolecular Assembly and Interfacial Phenomena in Triethylhexadecylammonium Bromide Systems

Micellization Behavior of Triethylhexadecylammonium Bromide and Related Cationic Surfactants

The self-assembly of surfactant molecules in a solution is a spontaneous process that occurs above a certain concentration, known as the critical micelle concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are dynamic structures where the hydrophobic tails are sequestered from the aqueous environment, and the hydrophilic head groups are exposed to the solvent. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon tails and water.

The structure and properties of the resulting micelles are influenced by a variety of factors, including the molecular architecture of the surfactant, such as the length of the alkyl chain and the size of the polar head group, as well as external conditions like temperature, pressure, and the presence of electrolytes or other additives. For cationic surfactants like Triethylhexadecylammonium bromide, the electrostatic interactions between the positively charged head groups and the counter-ions (bromide ions in this case) also play a crucial role in the micellization process.

The critical micelle concentration is a fundamental parameter that characterizes the self-assembly of a surfactant. It can be determined experimentally by monitoring the changes in various physical properties of the surfactant solution as a function of its concentration. A sharp change or a break in the concentration-dependent plot of these properties is indicative of the onset of micelle formation and is taken as the CMC. Several techniques are commonly employed for the determination of the CMC of cationic surfactants.

Conductivity measurement is a widely used, simple, and precise method for determining the CMC of ionic surfactants. The principle of this method is based on the change in the mobility of charge carriers upon micellization. In a dilute solution of an ionic surfactant, the specific conductivity increases linearly with concentration as the surfactant exists as individual ions (cationic surfactant monomer and its counter-ion).

Table 1: Conductometric Data for Triethylhexadecylammonium Bromide

| Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | Data not available in cited sources | - |

Surface tension measurement, or tensiometry, is another primary technique for determining the CMC of surfactants. Surfactant molecules, being amphiphilic, tend to adsorb at the air-water interface, with their hydrophobic tails oriented towards the air and their hydrophilic heads towards the water. This adsorption lowers the surface tension of the solution.

As the surfactant concentration increases, the surface becomes progressively covered with monomers, leading to a continuous decrease in surface tension. Once the surface is saturated and micelle formation begins in the bulk solution, the concentration of free monomers in the solution remains relatively constant. Consequently, the surface tension also reaches a plateau and shows little change with a further increase in the total surfactant concentration. The concentration at which the surface tension plot shows a distinct break and becomes nearly constant is taken as the CMC. While this technique is standard for surfactants like hexadecyltrimethylammonium bromide, specific tensiometric data for Triethylhexadecylammonium bromide is not available in the reviewed literature. nih.gov

Table 2: Tensiometric Data for Triethylhexadecylammonium Bromide

| Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | Data not available in cited sources | - |

Fluorimetric studies, utilizing fluorescent probes, offer a sensitive method for investigating the micellar properties of surfactants. Certain fluorescent molecules, such as pyrene (B120774), exhibit a high sensitivity of their emission spectra to the polarity of their microenvironment. In an aqueous solution, pyrene has a characteristic fluorescence spectrum. When micelles are formed, pyrene molecules preferentially partition into the hydrophobic core of the micelles.

Table 3: Fluorimetric Data for Triethylhexadecylammonium Bromide

| Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | Data not available in cited sources | - |

Isothermal Titration Calorimetry (ITC) is a powerful and versatile technique that directly measures the heat changes associated with molecular interactions, including surfactant micellization. tainstruments.com In a typical ITC experiment for studying micellization, a concentrated solution of the surfactant is titrated into a calorimetric cell containing water or a buffer solution.

Below the CMC, the injection of the surfactant solution results in a small heat change primarily due to the dilution of the monomers. As the concentration in the cell approaches and surpasses the CMC, the injected surfactant monomers aggregate to form micelles, a process that is accompanied by a significant enthalpy change (ΔH_mic). The ITC instrument measures these heat changes, and a plot of the heat change per injection versus the total surfactant concentration in the cell yields a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the magnitude of the enthalpy change provides the enthalpy of micellization. From the CMC and ΔH_mic, other thermodynamic parameters such as the Gibbs free energy (ΔG_mic) and the entropy (ΔS_mic) of micellization can be calculated, providing a complete thermodynamic profile of the self-assembly process. nih.gov Although ITC is a standard method for characterizing the thermodynamics of micellization for many surfactants, specific ITC data for Triethylhexadecylammonium bromide is not found in the surveyed literature. nih.govscilit.com

Table 4: Thermodynamic Parameters of Micellization for Triethylhexadecylammonium Bromide from ITC

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| Critical Micelle Concentration (CMC) | Data not available in cited sources | - |

| Enthalpy of Micellization (ΔH_mic) | Data not available in cited sources | - |

| Gibbs Free Energy of Micellization (ΔG_mic) | Data not available in cited sources | - |

The micellization behavior of Triethylhexadecylammonium bromide and related cationic surfactants is influenced by several factors that can alter the CMC, micelle size, shape, and aggregation number. A key factor is the molecular structure of the surfactant itself. For instance, increasing the size of the hydrophilic head group, such as by replacing methyl groups with ethyl groups (as in the transition from hexadecyltrimethylammonium bromide to Triethylhexadecylammonium bromide), is known to affect micellar properties. Generally, a larger head group increases the surface area per molecule at the micelle surface, which can lead to a higher CMC and smaller aggregation numbers due to increased steric hindrance and electrostatic repulsion between the head groups. researchgate.netprinceton.edu

The length of the hydrophobic alkyl chain also has a profound effect; a longer chain typically leads to a lower CMC as the hydrophobic driving force for micellization increases. Temperature is another critical parameter. For many ionic surfactants, the CMC initially decreases with increasing temperature, passes through a minimum, and then increases. The thermodynamic parameters of micellization, such as enthalpy and entropy, are also temperature-dependent. trakya.edu.tr

The presence of electrolytes in the solution can significantly impact the micellization of ionic surfactants. The addition of a simple salt, like sodium bromide, to a solution of Triethylhexadecylammonium bromide would increase the concentration of counter-ions (Br⁻). These counter-ions can screen the electrostatic repulsion between the positively charged head groups at the micelle surface, which promotes micellization, leading to a lower CMC and potentially larger micelles. kenbrakke.com

Micellar Aggregation Number Determination

The micellar aggregation number (Nagg) is a crucial parameter that defines the number of individual surfactant molecules that assemble to form a single micelle. Various experimental techniques are employed to determine the aggregation number of cationic surfactant micelles.

One common and reliable method is steady-state fluorescence quenching . nih.gov This technique involves using a fluorescent probe (fluorophore), such as pyrene, which is solubilized within the micelles, and a quencher molecule that also partitions into the micelles. nih.gov The extent of fluorescence quenching depends on the concentration of micelles. By analyzing the quenching data, the micelle concentration can be determined, and subsequently, the aggregation number is calculated by dividing the concentration of micellized surfactant by the micelle concentration. nih.gov This method is advantageous as it can be applied to various types of detergents and under different conditions like varying ionic strength or temperature. nih.gov

Another powerful technique is time-resolved fluorescence quenching (TRFQ) . researchgate.net This method provides a relatively easy and accurate way to determine the micelle aggregation number and is not affected by the shape of the micelles or the interactions between them. researchgate.net For alkyltrimethylammonium bromide surfactants, TRFQ has been used to find that the aggregation number can have a linear dependence on the surfactant concentration in the range of 2 to 15 times the critical micelle concentration (CMC). researchgate.net

Other methods for determining the aggregation number include small-angle neutron scattering (SANS) , which can also provide information on the micelle shape and charge, and static light scattering . researchgate.net However, techniques like light scattering can be more complex as they require independent measurements of other parameters like the refractive index increment. researchgate.net

For alkyltrimethylammonium bromides, research has shown that the aggregation number can be influenced by factors such as the alkyl chain length. nih.gov

Microstructural Insights into Water Penetration within Micelles

The structure of a micelle is not a simple, completely dry core of hydrophobic tails surrounded by a shell of hydrophilic head groups. There is a degree of water penetration into the micellar structure, particularly in the region of the head groups and the initial segments of the alkyl chains.

Studies using ¹H NMR on cationic micelles, such as those of cetyltrimethylammonium bromide (CTAB), have provided insights into the location of solubilized molecules and, by extension, the penetration of water. For instance, aromatic molecules like phenol (B47542) have been shown to reside at the micelle-water interface or in the head group region. researchgate.net At higher concentrations, some molecules may penetrate deeper into the palisade layer of the micelle. researchgate.net

The degree of hydration can be influenced by the counterion. It has been found that dodecyltrimethylammonium (B156365) bromide (DTAB) micelles are more hydrated than dodecyltrimethylammonium chloride (DTAC) micelles. nih.gov This difference is attributed to the physicochemical properties of the bromide and chloride ions. nih.gov The concept of "ion-paring/hydration" suggests that the interaction between the surfactant head group and the counterion, as well as their respective hydration shells, plays a crucial role in the micellar structure, as opposed to a simple packing model. nih.gov This implies that water molecules are an integral part of the interfacial region of the micelle.

The "dry" core model, which posits a core free of water, is contrasted with models that envision a decreasing number of bound water molecules as the surfactant's alkyl chain length decreases. nih.gov Understanding the extent of water penetration is essential for comprehending the solubilization capacity of micelles and their interaction with other molecules.

Adsorption and Interfacial Dynamics of Triethylhexadecylammonium Bromide

Adsorption Processes at Liquid-Gas and Liquid-Liquid Interfaces

The amphiphilic nature of triethylhexadecylammonium bromide drives its adsorption at interfaces, such as the boundary between a liquid and a gas (air-water) or between two immiscible liquids (oil-water). This adsorption lowers the interfacial tension and is a fundamental property governing the surfactant's role in various applications.

Adsorption at the Liquid-Gas (Air-Water) Interface:

At the air-water interface, triethylhexadecylammonium bromide molecules orient themselves with their hydrophobic hexadecyl tails directed towards the air and their hydrophilic triethylammonium (B8662869) head groups remaining in the aqueous phase. slideshare.net This arrangement disrupts the cohesive energy at the water surface, leading to a reduction in surface tension. The adsorption process continues until the surface becomes saturated with surfactant molecules, often corresponding to the critical micelle concentration (CMC) in the bulk solution. nih.govrutgers.edu

Studies on homologous series of alkyl trimethylammonium bromides (with alkyl chains C10, C12, C14, and C16) have shown that the adsorption isotherms can be calculated from surface tension measurements using the Gibbs equation. nih.gov The hydrophobic driving force for adsorption has been observed to increase with the amount of adsorbed surfactant, eventually reaching a plateau. This has been interpreted as the formation of a thin, liquid-like alkane film at the air-water interface once a certain surface coverage is achieved. nih.gov

Adsorption at the Liquid-Liquid (Oil-Water) Interface:

When an oil phase is present, triethylhexadecylammonium bromide molecules adsorb at the oil-water interface, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads staying in the water. This significantly reduces the interfacial tension between the two liquids.

Research on alkyltrimethylammonium bromide homologues has demonstrated that their adsorption at the oil-water interface is more significant compared to the air-water interface. researchgate.net This enhanced adsorption is explained by the favorable interactions between the hydrophobic tails of the surfactant and the oil molecules. The nature of the oil phase, including its polarity and solubility in water, affects the adsorption behavior and the equilibrium state of the surfactant at the interface. researchgate.net The presence of oil molecules can lead to a more complex interfacial layer, and there can be competition between the surfactant and polar oil molecules for space at the interface. researchgate.net The Gibbs equation is also used to calculate the surface excess (Γ), which represents the amount of surfactant adsorbed per unit area of the interface. researchgate.net

Quantification of Surface Excess Concentration and Molecular Area at Interfaces

The adsorption of Triethylhexadecylammonium Bromide at interfaces, such as the air-water or oil-water interface, is a primary determinant of its surfactant activity. This process is quantified by two key parameters: the surface excess concentration (Γ) and the minimum surface area per molecule (A_min). The surface excess concentration describes the density of surfactant molecules in the interfacial layer compared to the bulk solution, while the area per molecule represents the space each surfactant molecule occupies at the interface when it is saturated.

Surface Pressure and Interfacial Tension Analysis

As a surfactant, Triethylhexadecylammonium Bromide effectively reduces the surface tension of water and the interfacial tension between immiscible liquids. The magnitude of this reduction is expressed as the surface pressure (Π), which is the difference between the surface tension of the pure solvent (γ₀) and the surface tension of the solution (γ). The adsorption of the surfactant molecules at the interface disrupts the cohesive energy of the solvent molecules, leading to a lower surface tension and a positive surface pressure.

The effectiveness of Triethylhexadecylammonium Bromide is linked to its critical micelle concentration (CMC), the concentration above which molecules begin to form aggregates (micelles) in the bulk solution and the surface tension reaches its minimum value. Research into the synthesis of mesoporous materials has noted that the micellar structure of this surfactant is sensitive to temperature, indicating that its surface activity is temperature-dependent. nih.gov For instance, studies have shown that the micellar structure of hexadecyltriethylammonium bromide (C16TEAB) is less stable above 50 °C. nih.gov

Interfacial Rheology and Mechanical Properties of Adsorbed Layers

Interfacial rheology examines the mechanical properties, such as elasticity and viscosity, of the adsorbed surfactant layer at an interface. These properties are crucial for understanding the stability of emulsions and foams, as they determine the interface's ability to resist deformation and rupture. The adsorbed layer of Triethylhexadecylammonium Bromide can exhibit viscoelastic behavior, which helps to dampen thermal fluctuations and mechanical stresses.

Specific research data on the interfacial rheology and mechanical properties of adsorbed layers of Triethylhexadecylammonium Bromide are not detailed in the available literature. However, for cationic surfactants in general, the strength and viscoelasticity of the interfacial film are influenced by factors such as molecular packing, electrostatic interactions between the charged head groups, and the cohesive forces between the hydrophobic tails.

Formation and Stability of Disperse Systems

Emulsification and Emulsion Stability

Triethylhexadecylammonium Bromide is recognized for its role as an effective emulsifying agent, facilitating the formation and enhancing the stability of emulsions, which are dispersions of one immiscible liquid in another. google.com Its amphiphilic nature allows it to adsorb at the oil-water interface, lowering the interfacial tension and reducing the energy required to create the dispersion.

The stability of emulsions formed with this surfactant is imparted by a combination of mechanisms. As a cationic surfactant, it creates a positive charge on the surface of the dispersed droplets. This leads to electrostatic repulsion between the droplets, preventing them from aggregating and coalescing. Furthermore, the long hexadecyl chains and the bulky triethyl head groups form a protective steric and hydration layer around the droplets. This combined electrosteric stabilization mechanism provides a robust barrier against emulsion breakdown. Research has confirmed the study of Triethylhexadecylammonium Bromide in the context of emulsification and emulsion stability. mst.edu

Foam Formation and Stability Characteristics

The ability of Triethylhexadecylammonium Bromide to reduce surface tension also makes it effective in the formation and stabilization of foams, which are dispersions of gas in a liquid. When a solution containing this surfactant is agitated or sparged with gas, the surfactant molecules rapidly adsorb at the newly created air-water interfaces, forming bubbles.

The stability of the resulting foam is governed by several factors. The electrostatic repulsion between the positively charged surfaces of the foam lamellae (the thin liquid films separating the bubbles) prevents them from thinning and rupturing. Additionally, the Gibbs-Marangoni effect, where a gradient in surface tension opposes the thinning of the foam films, contributes to stability. The existence of dedicated research on the foam stability of systems containing hexadecyltriethylammonium bromide highlights its relevance in this application. mst.edu

Colloidal Stability Mechanisms: Electrostatic, Steric, and Electrosteric Stabilization

Triethylhexadecylammonium Bromide imparts stability to colloidal dispersions through a combination of electrostatic, steric, and electrosteric mechanisms. This is crucial in applications ranging from industrial formulations to the synthesis of nanomaterials. nih.gov

Electrostatic Stabilization: The positively charged triethylammonium head group of the surfactant adsorbs onto negatively charged colloidal particles or forms a charged layer at the interface of dispersed droplets. This creates a repulsive electrostatic force (an electrical double layer) between particles, preventing them from approaching each other and aggregating.

Steric Stabilization: The long, hydrophobic hexadecyl (C16) chains extend from the particle surface into the surrounding medium. When two particles approach, the overlap of these surfactant layers results in an unfavorable increase in local osmotic pressure and a loss of conformational entropy, creating a repulsive steric barrier.

Electrosteric Stabilization: This powerful mechanism is a combination of the two. The charged head groups provide long-range electrostatic repulsion, while the alkyl chains provide a short-range, but very strong, steric repulsion. The bulky nature of the triethyl head group further enhances this effect compared to smaller head groups. This combined mechanism is particularly effective in providing stability across a range of ionic strengths, where purely electrostatic stabilization might fail. The successful use of Triethylhexadecylammonium Bromide as a templating agent for mesoporous silica (B1680970) (SBA-1) is a practical demonstration of its efficacy in stabilizing colloidal structures during synthesis. nih.gov

Electrokinetic Phenomena and Zeta Potential Measurements

The study of electrokinetic phenomena and the measurement of zeta potential are crucial for understanding the interfacial properties and colloidal stability of systems containing surfactants like triethylhexadecylammonium bromide. These parameters provide insight into the electrical charge at the interface between the surfactant-formed structures (such as micelles or adsorbed layers) and the surrounding aqueous medium. However, a comprehensive review of the scientific literature reveals a significant lack of specific experimental data for triethylhexadecylammonium bromide concerning its electrokinetic properties and zeta potential.

While extensive research is available for the closely related compound, hexadecyltrimethylammonium bromide (CTAB), direct experimental values and detailed studies on the triethyl derivative are not readily found in publicly accessible research. The difference in the headgroup, from trimethyl to triethyl, is expected to influence the packing of the surfactant molecules at interfaces and in micelles, which in turn would affect the surface charge density and the resulting zeta potential. The larger size of the ethyl groups compared to methyl groups would likely lead to a lower surface charge density due to steric hindrance, which would be reflected in the zeta potential values.

In the absence of direct experimental data for triethylhexadecylammonium bromide, a theoretical discussion based on the principles of colloid and interface science can be outlined. The zeta potential of a colloidal system is the electric potential in the interfacial double layer at the location of the slipping plane versus a point in the bulk fluid away from the interface. For a cationic surfactant like triethylhexadecylammonium bromide, the positively charged headgroups would form the primary layer of the electrical double layer at an oil-water or air-water interface, or on the surface of a micelle.

The magnitude of the zeta potential would be influenced by several factors:

Surfactant Concentration: Below the critical micelle concentration (CMC), the zeta potential would be primarily associated with the adsorption of individual surfactant cations at interfaces. Above the CMC, the formation of micelles would introduce new charged entities into the system, and the measured zeta potential would reflect the charge of these aggregates.

Ionic Strength of the Medium: The presence of electrolytes in the aqueous phase would lead to a compression of the electrical double layer, resulting in a decrease in the measured zeta potential. The valence of the counter-ions (in this case, bromide ions) and any other added salts would play a significant role.

Temperature: Temperature can affect the CMC, micelle shape and size, and the adsorption behavior of the surfactant, all of which would have an impact on the zeta potential.

To provide a comparative context, the table below presents typical zeta potential values for the related compound, hexadecyltrimethylammonium bromide (CTAB), under various conditions. It is important to emphasize that these values are for CTAB and not triethylhexadecylammonium bromide, and are included for illustrative purposes only.

| Compound | Concentration | Medium | Temperature (°C) | Zeta Potential (mV) | Source |

| Hexadecyltrimethylammonium bromide (CTAB) | 10 mM | Water | 25 | +60 to +90 | nih.gov |

| Hexadecyltrimethylammonium bromide (CTAB) | 1 mM | 1 mM KBr | 25 | +75 | researchgate.net |

| Hexadecyltrimethylammonium bromide (CTAB) | 10 mM | 0.1 M NaSal | 25 | -20 (Charge Reversal) | nih.gov |

The data for CTAB shows a high positive zeta potential in aqueous solutions, which is characteristic of cationic surfactants. The addition of salt (KBr) slightly alters the potential, while the addition of a strongly binding counter-ion like salicylate (B1505791) (NaSal) can lead to charge neutralization and even charge reversal of the micelles. nih.gov It is plausible that triethylhexadecylammonium bromide would exhibit qualitatively similar behavior, although the exact values of its zeta potential would differ due to the structural variation in its headgroup.

Further experimental research is necessary to determine the specific electrokinetic properties of triethylhexadecylammonium bromide and to quantitatively assess the impact of the larger triethyl headgroup on its interfacial behavior.

Advancements in Materials Science: The Role of Triethylhexadecylammonium Bromide in Nanotechnology

A detailed exploration of the chemical compound Triethylhexadecylammonium bromide reveals its significant applications in the template-assisted synthesis of advanced nanomaterials. This quaternary ammonium (B1175870) salt is instrumental as a structure-directing agent, facilitating the fabrication of zeolites, porous materials, and various metal nanoparticles with controlled characteristics.

Catalysis Research Involving Triethylhexadecylammonium Bromide

Application in Environmental Remediation Catalysis (e.g., Degradation of Organic Pollutants)

Based on a comprehensive review of available scientific literature, there is currently no specific research data or detailed findings on the application of Triethylhexadecylammonium bromide as a catalyst for the degradation of organic pollutants in environmental remediation.

While the broader class of quaternary ammonium (B1175870) salts, such as cetyltrimethylammonium bromide (CTAB) and tetrabutylammonium (B224687) bromide (TBAB), have been investigated for their roles in environmental catalysis, including acting as phase transfer catalysts or templates for synthesizing nanocatalysts, specific studies focusing on Triethylhexadecylammonium bromide for this purpose are not present in the reviewed literature. nih.govnih.govnih.govresearchgate.nettheaic.orgnih.govresearchgate.netresearchgate.net Phase transfer catalysis, a field where quaternary ammonium salts are prominent, facilitates the reaction between reactants in different phases (e.g., an aqueous and an organic phase), which is a common scenario in the treatment of environmental pollutants. nih.govtheaic.orgnih.govresearchgate.net For instance, research on other quaternary ammonium salts has demonstrated their ability to enhance the degradation of various organic compounds. nih.govresearchgate.net However, without direct research on Triethylhexadecylammonium bromide, no specific catalytic performance data or detailed research findings can be provided.

Therefore, the following data tables, which would typically present research findings, remain empty.

Table 1: Catalytic Degradation of Organic Pollutants using Triethylhexadecylammonium Bromide

No data available from the conducted search.

| Organic Pollutant | Catalyst System | Reaction Conditions | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

Table 2: Kinetic Studies of Pollutant Degradation Catalyzed by Triethylhexadecylammonium Bromide

No data available from the conducted search.

| Pollutant | Rate Constant (k) | Reaction Order | Half-life (t½) | Reference |

|---|---|---|---|---|

Theoretical and Computational Studies of Triethylhexadecylammonium Bromide Systems

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational surfactant science, enabling the detailed study of the movement and interactions of individual atoms and molecules over time. For Triethylhexadecylammonium bromide, MD simulations can reveal intricate details of its behavior in various environments.

MD simulations are extensively used to model the spontaneous formation of micelles in aqueous solutions of Triethylhexadecylammonium bromide. By placing a number of surfactant monomers randomly in a simulation box filled with water molecules, their aggregation into spherical, rod-like, or other micellar structures can be observed. These simulations provide critical data on the micellization process, including the critical micelle concentration (CMC), aggregation number, and the shape and size distribution of the resulting micelles.

The structural dynamics within a Triethylhexadecylammonium bromide micelle can also be analyzed. This includes the conformation of the hexadecyl chains, the hydration of the triethylammonium (B8662869) headgroups, and the distribution of bromide counterions around the micelle.

Table 1: Illustrative MD Simulation Parameters for Micellar Aggregation of Triethylhexadecylammonium Bromide

| Parameter | Value | Description |

| Force Field | CHARMM36 | A common force field for biomolecular and organic molecule simulations. |

| Water Model | TIP3P | A standard water model used in molecular dynamics. |

| System Size | ~100,000 atoms | Approximate number of atoms for a system containing multiple surfactant molecules and water. |

| Temperature | 298 K | Standard ambient temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 500 ns | A typical timescale to observe micelle formation and stabilization. |

This table presents a hypothetical set of parameters for an MD simulation study, as specific literature on Triethylhexadecylammonium bromide is not available.

The behavior of Triethylhexadecylammonium bromide at interfaces, such as the air-water or oil-water interface, is crucial for its applications in areas like foaming, emulsification, and surface modification. MD simulations can model the adsorption of surfactant monomers at these interfaces, providing a molecular-level picture of the resulting monolayer.

Key insights from these simulations include the orientation of the surfactant molecules at the interface, the packing density, and the reduction in interfacial tension. Furthermore, the interaction of Triethylhexadecylammonium bromide with solid surfaces can be simulated to understand its role as a coating or dispersing agent.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For Triethylhexadecylammonium bromide, DFT calculations can provide precise information about its geometry, electronic properties, and reactivity, which is particularly useful for understanding its interactions at a sub-molecular level.

DFT calculations can be employed to study the adsorption of a single Triethylhexadecylammonium bromide molecule onto a specific material surface, such as a mineral or a polymer. These calculations can determine the most stable adsorption geometry and the binding energy, revealing the nature and strength of the interaction. This is critical for applications where the surfactant is used to modify surface properties.

By analyzing the electron density distribution, one can understand how the charge is rearranged upon adsorption, indicating whether the interaction is primarily electrostatic or involves some degree of covalent character.

Table 2: Hypothetical DFT Calculation Results for Adsorption of Triethylhexadecylammonium Bromide on a Silica (B1680970) Surface

| Property | Calculated Value | Significance |

| Adsorption Energy | -150 kJ/mol | Indicates a strong, favorable interaction between the surfactant and the silica surface. |

| N-Si Distance | 3.2 Å | The equilibrium distance between the nitrogen atom of the headgroup and a silicon atom on the surface. |

| Charge Transfer | 0.2 e⁻ | Represents the amount of electron charge transferred from the surfactant to the surface upon adsorption. |

This table provides illustrative data from a hypothetical DFT study, as specific published research on this system is limited.

DFT can also be used to investigate the non-covalent interactions between a Triethylhexadecylammonium bromide molecule and other solute species, such as drug molecules, pollutants, or fragrances. By calculating the interaction energies and analyzing the types of interactions (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions), one can predict the solubilization capacity of the surfactant micelles for different compounds. These studies are fundamental for designing effective delivery systems or remediation technologies.

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide a high level of detail, they are computationally expensive and limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that simplifies the representation of molecules by grouping several atoms into a single "bead." This reduction in the degrees of freedom allows for the simulation of much larger systems and longer timescales, making it suitable for studying large-scale self-assembly phenomena.

For Triethylhexadecylammonium bromide, a CG model would typically represent the hexadecyl tail as a chain of a few hydrophobic beads and the triethylammonium headgroup as a single hydrophilic bead. The bromide counterion would also be represented as a separate bead. These models are parameterized to reproduce certain macroscopic properties of the real system, such as the surface tension or the density.

CG simulations can be used to study the formation of complex structures like vesicles, bilayers, and worm-like micelles, which are often beyond the reach of all-atom MD. They can also be used to investigate the phase behavior of concentrated surfactant solutions and their interactions with polymers or nanoparticles.

Kinetic Modeling of Compound-Assisted Processes

The study of reaction kinetics is fundamental to understanding the mechanisms by which processes are accelerated in the presence of compounds like Triethylhexadecylammonium bromide. Kinetic modeling, in this context, provides a mathematical framework to describe the rate of chemical reactions, offering insights into the role of the quaternary ammonium (B1175870) salt as a catalyst or mediator. These models are crucial for optimizing reaction conditions and for the rational design of more efficient chemical processes.

A common approach in modeling these systems is to determine the reaction order with respect to each reactant and the catalyst. For many reactions catalyzed by quaternary ammonium salts, a pseudo-first-order kinetic model is applicable, especially when one reactant is in large excess. researchgate.net The rate of such a reaction can be expressed by the following equation:

rate = kobs[Substrate]

where kobs is the observed pseudo-first-order rate constant. This observed rate constant often shows a complex dependence on the concentration of the catalyst, the other reactants, and other components of the system such as electrolytes.

In micellar catalysis, the kinetic model is often based on the pseudo-phase model, where the micelles are treated as a separate phase in equilibrium with the bulk aqueous phase. The model considers the partitioning of both the substrate and the nucleophile between the aqueous and micellar phases. The reaction can occur in both phases, but it is typically much faster in the micellar phase due to the concentration of reactants within the small volume of the micelles and potentially a more favorable microenvironment.

The observed rate constant (kobs) in micellar systems can be related to the rate constants in the aqueous (kw) and micellar (km) phases and the binding constants of the reactants to the micelles. The relationship can be complex, but it often predicts that the reaction rate will increase with surfactant concentration, reach a maximum, and then possibly decrease at very high surfactant concentrations due to dilution of the reactants within the increasing number of micelles.

Detailed kinetic studies involve systematically varying the concentrations of the substrate, the nucleophile, and the catalyst, as well as other parameters like temperature and pH, to elucidate the reaction mechanism and to determine the values of the various rate and equilibrium constants.

The following tables present hypothetical and illustrative kinetic data for a reaction assisted by a quaternary ammonium salt, based on findings for analogous compounds like cetyltrimethylammonium bromide (CTAB), to demonstrate the principles of kinetic modeling in such systems.

Table 1: Effect of Catalyst Concentration on Observed Rate Constant

| Catalyst Concentration (mol/L) | Observed Rate Constant (kobs) (s-1) |

| 0.000 | 1.2 x 10-4 |

| 0.001 | 5.8 x 10-4 |

| 0.002 | 9.5 x 10-4 |

| 0.005 | 1.8 x 10-3 |

| 0.010 | 2.5 x 10-3 |

| 0.020 | 2.1 x 10-3 |

This interactive table illustrates a typical profile for micellar catalysis, where the rate increases with catalyst concentration and then may decrease past the optimal concentration.

Table 2: Effect of Substrate Concentration on Initial Reaction Rate

| Substrate Concentration (mol/L) | Initial Rate (mol L-1 s-1) |

| 0.01 | 1.8 x 10-5 |

| 0.02 | 3.5 x 10-5 |

| 0.04 | 7.1 x 10-5 |

| 0.08 | 1.4 x 10-4 |

| 0.16 | 2.7 x 10-4 |

This interactive table demonstrates the dependence of the initial reaction rate on the substrate concentration, which is often used to determine the order of the reaction with respect to the substrate.

These models and the data derived from kinetic experiments are essential for the industrial application of processes involving Triethylhexadecylammonium bromide, allowing for the prediction of reaction times, yields, and the optimization of catalyst usage.

Advanced Characterization Techniques and Methodological Development

Electron Microscopy for Nanomaterial Characterization

Electron microscopy stands as a powerful tool for visualizing materials at the nanoscale, providing direct insights into their morphology and structure.

Scanning Electron Microscopy (SEM) for Surface Morphology

X-ray Diffraction (XRD) for Crystalline Structure and Interplanar Distance

X-ray Diffraction (XRD) is the principal method for determining the crystalline structure of a solid. By bombarding a sample with X-rays and analyzing the diffraction pattern produced, it is possible to identify the crystal lattice and calculate the interplanar distances. For Triethylhexadecylammonium bromide, XRD would be essential to confirm its crystalline nature, identify the specific crystal system (e.g., cubic, tetragonal, etc.), and measure the dimensions of its unit cell. This information is crucial for understanding the packing of the molecules in the solid state. Despite its utility, dedicated XRD studies providing the crystallographic data for Triethylhexadecylammonium bromide are not present in the accessible scientific literature.

Spectroscopic Techniques for Material and Surface Analysis

Spectroscopic methods provide valuable information about the chemical composition and bonding within a molecule, as well as its behavior at interfaces.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edubellevuecollege.educopbela.org When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. utdallas.edu An IR spectrum is a plot of this absorption versus frequency. For Triethylhexadecylammonium bromide, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations from the hexadecyl and ethyl groups. libretexts.orglumenlearning.com Specifically, strong absorptions would be anticipated in the 2850-3000 cm⁻¹ region due to C-H stretching in the alkyl chains. lumenlearning.com Weaker C-H bending vibrations would appear in the 1350-1470 cm⁻¹ range. lumenlearning.com The presence of the quaternary ammonium (B1175870) group does not typically result in a strong, distinct signal in the common mid-IR range, but its influence on the surrounding C-H bonds might be subtly observed. The C-N bond stretching can also be observed.

Table 1: Expected Infrared Absorption Ranges for Triethylhexadecylammonium Bromide Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (Alkyl) | Bending | 1350 - 1470 |

| C-N | Stretching | 1020 - 1220 |

This table is based on general spectroscopic principles, as a specific, published, and analyzed IR spectrum for Triethylhexadecylammonium bromide is not available.

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. nih.gov It relies on the enhancement of the Raman scattering signal of molecules in close proximity to nanostructured metallic surfaces, such as gold or silver nanoparticles. nih.gov SERS could be a powerful tool for investigating the interfacial behavior of Triethylhexadecylammonium bromide. For instance, it could be used to study its adsorption onto a solid substrate from a solution, providing insights into the orientation and conformation of the molecule at the interface. While SERS has been used to study similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), to determine critical micelle concentrations and adsorption properties, specific SERS studies on Triethylhexadecylammonium bromide are not documented in the literature. researchgate.netosti.gov

Advanced Interfacial Measurement Techniques

The behavior of Triethylhexadecylammonium bromide at various interfaces is fundamental to its function as a surfactant. Advanced techniques are employed to quantify its effects on surface and interfacial tension, as well as the structure of thin films and adsorbed layers.

Drop Profile Analysis Tensiometry (PAT) is a powerful method for determining the surface and interfacial tension of liquids. unizar.esnih.gov It involves analyzing the shape of a pendant or sessile drop, which is governed by the balance between gravitational forces and surface tension, as described by the Young-Laplace equation. soton.ac.uk This technique is particularly valuable for studying the dynamic adsorption of surfactants at liquid-fluid interfaces.

For surfactant solutions, including those of quaternary ammonium salts like Triethylhexadecylammonium bromide, PAT can provide detailed information on adsorption kinetics. nih.gov The rate at which the surfactant molecules diffuse from the bulk solution and adsorb at the interface directly influences the dynamic surface tension. However, a crucial consideration in PAT measurements, especially for highly surface-active compounds, is the potential for bulk depletion within the drop. nih.govkenbrakke.com As surfactant molecules adsorb onto the drop's surface, their concentration in the bulk of the small drop volume can decrease, leading to an apparent shift in the surface tension isotherm compared to measurements where the bulk volume is large (as in bubble profile tensiometry). kenbrakke.commdpi.com An algorithm can be applied to account for this depletion effect to obtain accurate adsorption parameters. nih.gov

While direct studies employing Drop Profile Analysis Tensiometry specifically on Triethylhexadecylammonium bromide are not prevalent in the reviewed literature, research on similar homologous series, such as alkyltrimethylammonium bromides, demonstrates the utility of this method. nih.gov For instance, studies on Dodecyltrimethylammonium (B156365) bromide (a shorter alkyl chain counterpart) have utilized tensiometry to investigate its adsorption at air/water and oil/water interfaces. nih.gov These studies calculate surface excess concentrations from the Gibbs equation, providing insight into how the molecules pack at the interface. nih.gov Similar methodologies could be applied to Triethylhexadecylammonium bromide to characterize its efficiency and effectiveness as a surfactant.

Ellipsometry is a highly sensitive, non-destructive optical technique used to characterize thin films and surfaces. acs.orgresearchgate.net It measures the change in the polarization state of light upon reflection from a sample surface. researchgate.net The measured parameters, Psi (Ψ) and Delta (Δ), are related to the ratio of the reflection coefficients for p- and s-polarized light. researchgate.net By fitting these experimental data to an optical model, one can determine properties such as film thickness, refractive index, and extinction coefficient. acs.orgbeilstein-journals.org

Spectroscopic ellipsometry (SE), which measures Ψ and Δ over a range of wavelengths, is particularly powerful for the detailed characterization of thin films. acs.orgnih.gov It is well-suited for analyzing films ranging from sub-nanometer to several microns in thickness. acs.org In the context of surfactants like Triethylhexadecylammonium bromide, ellipsometry can be used to study the formation and properties of adsorbed layers or self-assembled films on solid substrates. For example, studies on the adsorption of Cetyltrimethylammonium bromide (CTAB) on cellulose (B213188) nanocrystals have used ellipsometry to determine the thickness of the adsorbed surfactant layers. preprints.org

While specific ellipsometric studies focused solely on Triethylhexadecylammonium bromide films are not widely reported, the technique's application to similar surfactant systems highlights its potential. For instance, ellipsometry has been used to study the formation of mesoporous silica (B1680970) films where a surfactant acts as a template. soton.ac.uk In such cases, ellipsometry can monitor the film thickness and porosity. soton.ac.uk A hypothetical application to Triethylhexadecylammonium bromide could involve depositing it as a thin film on a silicon wafer and using spectroscopic ellipsometry to determine the film's thickness and optical constants, which would provide insight into its packing and orientation on the surface.

| Parameter | Information Obtainable via Ellipsometry |

| Film Thickness | The thickness of the adsorbed Triethylhexadecylammonium bromide layer on a substrate. |

| Refractive Index | Provides information about the density and composition of the thin film. |

| Extinction Coefficient | Relates to the absorption of light by the film. |

| Surface Roughness | Can be modeled to understand the smoothness of the deposited film. |

This table represents the potential data that could be obtained for Triethylhexadecylammonium bromide using ellipsometry, based on the technique's general capabilities.

Scanning Probe Microscopy (SPM) encompasses a family of techniques that image surfaces with extremely high resolution, often down to the atomic level. epdf.pubmst.edu Atomic Force Microscopy (AFM), a prominent SPM technique, utilizes a sharp tip attached to a flexible cantilever to scan the sample surface. epdf.pub By monitoring the deflection of the cantilever, a topographical image of the surface is generated. acs.org

AFM is particularly useful for characterizing the surface morphology of materials and adsorbed surfactant layers. It can operate in various modes, such as contact mode or tapping mode, the latter being gentler on soft samples like surfactant films. acs.org Beyond topography, AFM can also probe other surface properties like friction (Lateral Force Microscopy), and mechanical properties (Force Modulation). acs.org

| SPM/AFM Mode | Potential Information for Triethylhexadecylammonium bromide |

| Tapping Mode AFM | High-resolution topographical images of self-assembled structures on a substrate. |

| Phase Imaging | Mapping of surface composition based on differences in local mechanical or adhesive properties. |

| Lateral Force Microscopy (LFM) | Information on the frictional characteristics of the adsorbed surfactant layer. |

This table illustrates the potential data that could be gathered for Triethylhexadecylammonium bromide using SPM/AFM, based on the technique's capabilities demonstrated with similar compounds.

Thermal Analysis Methods (e.g., TG) for Material Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This method is crucial for determining the thermal stability and composition of materials. researchgate.net A TGA instrument continuously weighs a sample as it is heated, and any mass loss is typically due to decomposition, oxidation, or dehydration. researchgate.net

Research involving mesoporous silica nanoparticles coated with gold nanorods utilized TGA to confirm the removal of Hexadecyltrimethylammonium bromide (CTAB), a closely related surfactant, which was used as a template. The TGA curve showed a significant weight loss in the temperature range of 200 to 300 °C, which was attributed to the decomposition of the CTAB. unizar.es In another study involving the synthesis of Ni-Al montmorillonite-like phyllosilicates, TGA combined with Differential Thermal Analysis (DTA) was used to characterize the thermal behavior of the final material, which had been ion-exchanged with Hexadecyltriethylammonium bromide. mdpi.comresearchgate.net The TGA-DTA patterns showed weight loss steps corresponding to dehydration and dehydroxylation of the clay mineral, with the thermal stability being a key characteristic. mdpi.comresearchgate.net These studies suggest that the primary decomposition of the alkylammonium salt occurs in a distinct temperature range.

Based on these findings for closely related compounds, the thermal stability of Triethylhexadecylammonium bromide can be inferred and would be expected to show decomposition within a similar temperature window.

| Analysis Technique | Compound | Observed Thermal Event | Temperature Range (°C) | Reference |

| Thermogravimetric Analysis (TGA) | Hexadecyltrimethylammonium bromide (CTAB) | Decomposition/Removal from a composite material | 200 - 300 | unizar.es |

| TGA-DTA | Ni-Al Phyllosilicate exchanged with Hexadecyltriethylammonium bromide | Dehydration and Dehydroxylation of the composite | < 110 (dehydration), ~500 & ~680 (dehydroxylation) | mdpi.comresearchgate.net |

This table presents thermal analysis data for compounds closely related to or in matrices containing Triethylhexadecylammonium bromide, providing an indication of its expected thermal behavior.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying triethylhexadecylammonium bromide in laboratory settings?

- Methodology : Triethylhexadecylammonium bromide can be synthesized via quaternization reactions, where triethylamine reacts with hexadecyl bromide under controlled conditions. Purification typically involves recrystallization using polar solvents like methanol or ethanol, followed by vacuum drying. Purity validation is achieved through high-performance liquid chromatography (HPLC) with mobile phases containing tetrabutylammonium bromide for ion-pairing separation (e.g., methanol:aqueous buffer systems) .

- Quality Control : Post-synthesis, assess purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.

Q. How is the purity of triethylhexadecylammonium bromide assayed in pharmacopeial standards?

- Analytical Techniques : Utilize reversed-phase HPLC with a mobile phase comprising methanol and tetrabutylammonium bromide solution (64:36 ratio). System suitability tests, including retention time reproducibility and peak symmetry, ensure method robustness. Detection is performed using UV-Vis at 254 nm for bromide-containing quaternary ammonium compounds .

- Validation : Include spiked recovery experiments (e.g., 80–120% of target concentration) to validate accuracy and precision.

Q. What safety protocols are critical when handling triethylhexadecylammonium bromide?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols.

- First Aid : In case of contact, rinse eyes with water for 15 minutes and seek medical attention. For ingestion, administer water and consult a physician immediately .

- Storage : Store in airtight containers at room temperature, away from oxidizing agents.

Advanced Research Questions

Q. How do ionic strength and temperature affect the micellar stability of triethylhexadecylammonium bromide in aqueous solutions?

- Experimental Design :

- Conductivity Measurements : Monitor critical micelle concentration (CMC) changes under varying NaCl concentrations (0.1–1.0 M) and temperatures (25–60°C).

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius shifts to assess micelle aggregation behavior.

Q. What role does triethylhexadecylammonium bromide play in stabilizing perovskite precursors for solar cell applications?

- Material Science Applications : In perovskite solar cells, bromide-based surfactants reduce defect density at interfaces. For example, formamidinium bromide (FABr) and phenylethylammonium bromide (PEABr) enhance crystal growth and charge transport. Triethylhexadecylammonium bromide may act similarly by passivating surface traps via ammonium-bromide interactions .

- Characterization : Use X-ray photoelectron spectroscopy (XPS) to verify surface binding and photoluminescence (PL) quenching to assess defect mitigation.

Q. How can researchers resolve contradictions in spectroscopic data for triethylhexadecylammonium bromide in mixed solvent systems?

- Case Study : Discrepancies in FTIR or NMR spectra (e.g., peak splitting in D₂O vs. DMSO-d₆) may arise from solvent polarity effects on micelle formation.

- Troubleshooting :

- Solvent Screening : Test solvents with varying dielectric constants (e.g., water, ethanol, acetonitrile) to isolate solvent-solute interactions.

- Control Experiments : Compare data with structurally similar surfactants (e.g., hexadecyltrimethylammonium bromide) under identical conditions .

- Statistical Analysis : Apply factorial experimental designs to evaluate solvent composition and concentration variables systematically .

Methodological Resources

- Data Sources : Prioritize peer-reviewed journals (e.g., Colloids and Surfaces B: Biointerfaces) and pharmacopeial standards (USP, EP) over commercial databases.

- Instrumentation : Key techniques include HPLC (for purity), DLS (for micelle size), and thermogravimetric analysis (TGA) for thermal stability profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.